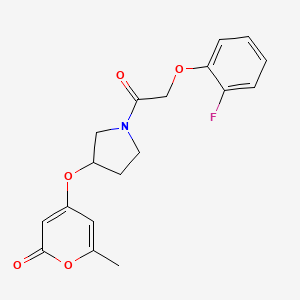

4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[2-(2-fluorophenoxy)acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO5/c1-12-8-14(9-18(22)24-12)25-13-6-7-20(10-13)17(21)11-23-16-5-3-2-4-15(16)19/h2-5,8-9,13H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDKYPBQVPMDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps. One common route starts with the preparation of the pyrrolidine intermediate, which is then reacted with 2-(2-fluorophenoxy)acetyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit significant anticancer properties. Studies have shown that derivatives of pyran compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound has been evaluated for its ability to target specific pathways involved in tumor growth and metastasis.

1.2 Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has demonstrated that similar pyran derivatives can inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with these diseases. In silico studies have also indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these compounds, enhancing their viability as therapeutic agents.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study 1: Anticancer Properties | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range. | Potential treatment for breast cancer. |

| Study 2: Neuroprotection | Showed inhibition of acetylcholinesterase activity with an IC50 value of 5 µM in vitro. | Possible use in Alzheimer's disease management. |

| Study 3: Enzyme Inhibition | Identified as a potent inhibitor of PDE4D with an IC50 of 20 µM, indicating anti-inflammatory properties. | Therapeutic candidate for inflammatory diseases. |

Mechanism of Action

The mechanism of action of 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:

- 4-((1-(2-(2-chlorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- 4-((1-(2-(2-bromophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

These compounds share similar structural features but differ in the halogen substituent on the phenoxy group. The presence of different halogens can influence the compound’s reactivity, biological activity, and physicochemical properties, making each compound unique in its own right.

Biological Activity

The compound 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a novel pyranone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.36 g/mol. The structure features a pyranone ring, a pyrrolidine moiety, and a fluorophenoxyacetyl group, which are pivotal in its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation.

- Modulation of Cell Signaling Pathways : It is believed that this compound can influence key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cellular responses to growth factors and stress.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties, researchers found that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.

Case Study 3: Antioxidant Properties

Research assessing the antioxidant capacity revealed that the compound effectively scavenged free radicals, thereby protecting cells from oxidative damage. This property may contribute to its therapeutic effects in age-related diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 4-((1-(2-(2-fluorophenoxy)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and what key reagents are involved?

Methodological Answer: The synthesis typically involves:

- Step 1: Functionalization of the pyrrolidine ring via nucleophilic substitution, using 2-(2-fluorophenoxy)acetic acid as the acylating agent. Triethylamine is a common base to deprotonate intermediates and facilitate reaction efficiency .

- Step 2: Coupling the pyrrolidine intermediate with the pyran-2-one moiety under mild acidic conditions (e.g., dichloromethane or ethanol as solvents) .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Monitoring by TLC or HPLC is critical to identify by-products early .

Q. Which spectroscopic and computational methods are most reliable for characterizing the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are essential for confirming the positions of the fluorophenoxy, acetyl, and pyranone groups. For example, the 2-fluorophenoxy proton signals appear as a doublet of doublets near δ 6.8–7.2 ppm due to coupling with fluorine and adjacent protons .

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., expected [M+H] at m/z 403.1324) .

- Density Functional Theory (DFT): Computational modeling predicts bond angles and dihedral angles, aiding in resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the acylation of the pyrrolidine ring?

Methodological Answer:

- Catalyst Selection: Use of DMAP (4-dimethylaminopyridine) as a catalyst enhances acylation efficiency, reducing side reactions like over-acylation or ring-opening .

- Temperature Control: Maintaining temperatures below 0°C during the addition of the acyl chloride prevents decomposition of the fluorophenoxy group .

- Solvent Screening: Dichloromethane offers better solubility for intermediates compared to ethanol, reducing aggregation-related side reactions .

Q. How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and pathogen strains (e.g., S. aureus ATCC 29213 for antimicrobial tests) across studies .

- Dose-Response Validation: Perform IC/MIC determinations in triplicate to confirm activity thresholds. Discrepancies may arise from impurities in early synthetic batches, necessitating HPLC purity checks .

- Target Profiling: Use kinase inhibition assays or proteomics to identify off-target interactions that may explain divergent bioactivities .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the fluorophenoxy and pyranone moieties?

Methodological Answer:

- Isosteric Replacements: Substitute the 2-fluorophenoxy group with 3-fluorophenoxy or chlorophenoxy analogs to assess electronic effects on bioactivity .

- Pyranone Modifications: Introduce methyl or ethyl groups at the 6-position of the pyranone ring to evaluate steric effects on binding affinity .

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) and prioritize derivatives for synthesis .

Data Analysis & Experimental Design

Q. How can researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Testing: Use a standardized shake-flask method with UV-Vis quantification. For example, the compound’s low solubility in water (<0.1 mg/mL) but moderate solubility in DMSO (∼50 mg/mL) suggests hydrophobic domain dominance .

- Hansen Solubility Parameters: Calculate HSP values to identify solvents with cohesive energy densities matching the compound’s pyranone and fluorophenoxy groups .

Q. What experimental controls are critical in stability studies under varying pH conditions?

Methodological Answer:

- Buffer Systems: Use phosphate (pH 2–8) and borate (pH 9–12) buffers to cover physiological and extreme ranges. Monitor degradation via LC-MS at 24-hour intervals .

- Temperature Parallelism: Conduct accelerated stability testing at 40°C/75% RH to predict shelf-life. The fluorophenoxy group is prone to hydrolysis at pH > 10, requiring lyophilization for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.